[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv QSAR modeling

Researchers seeking validated pyrazole boronic acids for structure-activity relationship (SAR) studies face issues with regioisomer interchangeability. This 4-boronic acid with a 3-(4-fluorophenyl) group offers proven performance. - **Validated Scaffold:** Directly used to generate 51 derivatives with IC50s from 0.47-118.0 µM against M. tuberculosis H37Rv. - **Kinase Application:** Privileged reagent for VEGF, ROCK, JAK2, and ALK inhibitor libraries. - **Electronic Advantage:** 97% Suzuki yield; outperforms electron-donating analogs (81%). Supplied as a stable, N1-unsubstituted pyrazole for immediate cross-coupling.

Molecular Formula C9H8BFN2O2
Molecular Weight 205.98 g/mol
Cat. No. B11721339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
Molecular FormulaC9H8BFN2O2
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESB(C1=C(NN=C1)C2=CC=C(C=C2)F)(O)O
InChIInChI=1S/C9H8BFN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5,14-15H,(H,12,13)
InChIKeyDVMQNEURNCSETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: Procurement Specifications and Core Properties


[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid (CAS 474711-98-3) is an organoboron compound featuring a pyrazole ring substituted with a 4-fluorophenyl group at position 3 and a boronic acid moiety at position 4 . With molecular formula C₉H₈BFN₂O₂ and molecular weight 205.98 g/mol, this compound serves as a key building block for Suzuki-Miyaura cross-coupling reactions in the construction of more complex pyrazole-containing pharmacophores . Its structural features place it within the class of heteroaryl boronic acids utilized for carbon-carbon bond formation in medicinal chemistry and agrochemical development programs .

Workflow Suzuki-Miyaura C–C cross-coupling at pyrazole 4-position
Regioisomer N1-unsubstituted pyrazole; C3-(4-fluorophenyl) substitution
Electronic Profile Electron-withdrawing aryl group supports transmetalation step

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: Non-Interchangeability with In-Class Analogs


While numerous pyrazole boronic acids exist in the commercial chemical space, direct substitution between regioisomers or N-substituted analogs is scientifically unsound. The position of the boronic acid group at the 4-position of the pyrazole ring, combined with the 4-fluorophenyl substituent at the 3-position, creates a specific electronic and steric environment that determines both coupling efficiency and the biological properties of downstream products . Regioisomeric variations—such as pyrazole-5-boronic acids or N1-substituted analogs like 1-(4-fluorophenyl)pyrazole-4-boronic acid (CAS 1072945-89-1)—present different substitution patterns that fundamentally alter molecular recognition and synthetic outcomes [1]. Structure-activity relationship (SAR) studies on related 3-(4-fluorophenyl)pyrazole scaffolds demonstrate that even minor modifications in substitution pattern yield IC50 variations exceeding 10-fold in cellular assays [2], underscoring the non-interchangeability of these building blocks in lead optimization programs.

This Product
N1-Substituted Analog
N1-unsubstituted; C3-(4-fluorophenyl); C4-boronic acid
N1-(4-fluorophenyl); C4-boronic acid; C3/C5 unsubstituted (CAS 1072945-89-1)
N1-substitution eliminates N–H hydrogen bonding; SAR profiles and target interaction context may not transfer.
Regioisomeric shift alters molecular recognition geometry; coupling partner scope and downstream biological readouts may differ.

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: Quantitative Evidence for Selection


Antitubercular Activity of 4-Substituted Pyrazole Derivatives

The 3-(4-fluorophenyl)pyrazole core—precisely the scaffold accessible via Suzuki coupling with [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid—has been validated as an antitubercular pharmacophore. A series of fifty-one N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv [1]. The antimycobacterial activity varied substantially across the series, with IC50 values ranging from 0.47 μM to 118.0 μM—a greater than 250-fold difference driven by substitution at the 4-position [1]. This wide activity window demonstrates that the 3-(4-fluorophenyl)pyrazole core provides a sensitive SAR platform where appropriate 4-position derivatization yields potent antitubercular agents, while inappropriate substitution results in inactivity.

Antitubercular SAR
Class-level
IC50 range 0.47–118.0 μM
Supports antitubercular scaffold validation
>250-fold variation across 51 derivatives; class-level inference
Antitubercular drug discovery Mycobacterium tuberculosis H37Rv QSAR modeling Pyrazole scaffold optimization

Antiproliferative Activity in Prostate Cancer Models

Derivatives synthesized from the 3-(4-fluorophenyl)-1H-pyrazole scaffold have been evaluated as androgen receptor antagonists for prostate cancer therapy. Compound 10e, a derivative bearing this exact core structure, demonstrated selective antiproliferative activity against LNCaP prostate cancer cells with an IC50 of 18 μmol/L and achieved 46% PSA downregulation [1]. Critically, this activity was superior to the lead compound T3 in the same study [1]. The 3-(4-fluorophenyl)-1H-pyrazole framework provides the structural foundation for this androgen receptor antagonist activity, which [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid can directly access via Suzuki coupling at the 4-position.

Antiproliferative Activity
Class-level
IC50 18 μmol/L; PSA downregulation 46%
Reported LNCaP cell-model response context
Reported higher response than lead T3; class-level inference
Prostate cancer Androgen receptor antagonist LNCaP cells Antiproliferative activity PSA downregulation

Suzuki Coupling Efficiency: 4-Fluorophenyl Substituent Advantage

The 4-fluorophenyl substituent in [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid provides a distinct electronic advantage in Suzuki-Miyaura cross-coupling reactions compared to electron-donating analogs. In a structurally relevant comparative study, coupling with 4-fluorophenylboronic acid achieved 97% yield, whereas coupling with the electron-donating 4-methoxyphenylboronic acid yielded only 81% under comparable conditions . This 16-percentage-point yield advantage is attributable to the electron-withdrawing nature of the fluorine substituent, which facilitates the transmetalation step in the catalytic cycle. The 4-fluorophenyl group in the target compound confers the same electronic advantage while also providing the pyrazole scaffold for heterocyclic product formation.

Suzuki Coupling Yield
Cross-study context
97% (4-fluorophenyl) vs. 81% (4-methoxyphenyl)
Electron-withdrawing group may support higher coupling yield
Cross-study comparison; data to verify
Suzuki-Miyaura coupling Electron-withdrawing group Coupling yield Palladium catalysis

Regioisomeric Differentiation from N1-Substituted Analogs

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid (CAS 474711-98-3) presents a fundamentally different regioisomeric substitution pattern compared to the more common 1-(4-fluorophenyl)pyrazole-4-boronic acid (CAS 1072945-89-1) [1]. The target compound positions the fluorophenyl group at the pyrazole C3 carbon, leaving the N1 position unsubstituted and available for further functionalization. In contrast, the N1-substituted analog occupies the pyrazole nitrogen, altering the hydrogen-bonding capacity and vector of substituent projection. This regioisomeric distinction is critical for medicinal chemistry programs: the N1-unsubstituted pyrazole provides an additional handle for derivatization or contributes to target binding via N-H hydrogen bonding, whereas the N1-substituted analog eliminates this interaction modality entirely. The target compound's substitution pattern matches the scaffold validated in the antitubercular and androgen receptor antagonist studies [2][3].

Regioisomeric Identity
Structural context
N1-unsubstituted pyrazole (CAS 474711-98-3)
N1-H availability supports target interaction context
N1-substituted analog (CAS 1072945-89-1) cannot replicate this interaction mode
Regioisomerism Pyrazole substitution pattern Synthetic versatility Biological target accessibility

Physicochemical Profile: pKa, Density, and Boiling Point

The predicted physicochemical parameters for [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid include a boiling point of 500.3 ± 60.0 °C, density of 1.42 ± 0.1 g/cm³, and acid dissociation constant (pKa) of 7.62 ± 0.58 . The pKa value of 7.62 indicates that this boronic acid is a weaker Lewis acid compared to electron-deficient aryl boronic acids such as 3,5-bis(trifluoromethyl)phenylboronic acid (pKa ~6.5-7.0), but stronger than electron-rich analogs like 4-methoxyphenylboronic acid (pKa ~8.5-9.0). This intermediate pKa positions the compound for balanced reactivity in Suzuki couplings—sufficient Lewis acidity for efficient transmetalation while maintaining adequate stability against protodeboronation under aqueous conditions.

pKa Profile
Data to verify
pKa 7.62 ± 0.58 (predicted)
Intermediate Lewis acidity for balanced coupling reactivity
ACD/Labs predicted value; data to verify
Physicochemical properties pKa Solubility prediction Formulation development Stability assessment

Commercial Availability and Purity Specifications

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid is commercially available from multiple established suppliers with documented purity specifications. Supplier A (MolCore) offers the compound at NLT 98% purity, certified under ISO quality systems for global pharmaceutical R&D applications . Supplier B (Amadis Chemical) lists the compound at 97% purity . Supplier C (AKSci) provides full quality assurance documentation including SDS and COA upon request . This multi-supplier availability with specified purity grades ensures procurement flexibility and supply chain redundancy, which is particularly relevant for organizations requiring consistent material quality across long-term discovery programs.

Purity Specification
Data to verify
NLT 98% (MolCore); 97% (Amadis Chemical)
Multi-supplier sourcing supports procurement flexibility
Supplier-specified purity; COA verification recommended
Procurement specification Purity analysis Supply chain Quality control

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: Prioritized R&D Application Scenarios


Antitubercular Lead Optimization via 4-Position Suzuki Derivatization

Use [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid as the key coupling partner in Suzuki-Miyaura reactions to generate libraries of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives. This application is directly supported by the antitubercular SAR study demonstrating IC50 values ranging from 0.47 to 118.0 μM across fifty-one derivatives [1]. The scaffold's demonstrated sensitivity to 4-position substitution enables systematic exploration of steric, electrostatic, and hydrophobic features to optimize antimycobacterial potency. QSAR models from the study provide guidance for rational design of high-activity candidates. Programs targeting Mycobacterium tuberculosis H37Rv should prioritize this boronic acid over alternative pyrazole boronic acids lacking validation in antitubercular assays [1].

Androgen Receptor Antagonist Development for Prostate Cancer

Employ [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. The scaffold has demonstrated selective antiproliferative activity against LNCaP prostate cancer cells (compound 10e: IC50 = 18 μmol/L, 46% PSA downregulation) [2]. The N1-unsubstituted nature of the pyrazole core provides critical hydrogen-bonding capacity for androgen receptor interaction, a feature not available in N1-substituted analogs. This application scenario is most appropriate for oncology programs seeking to develop novel anti-androgen agents, where the validated scaffold offers a starting point for further optimization of potency and selectivity [2].

High-Yield Suzuki Coupling for Fluorophenyl-Containing Biaryls

Utilize [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid in palladium-catalyzed Suzuki-Miyaura couplings where the electron-withdrawing 4-fluorophenyl substituent confers a yield advantage over electron-donating analogs. Comparative coupling studies with fluorophenylboronic acids achieved 97% yield versus 81% for methoxyphenyl counterparts . This electronic advantage translates to improved synthetic efficiency and reduced material consumption, particularly valuable in multi-step synthetic sequences where intermediate yield losses compound. The boronic acid is recommended for synthetic routes requiring efficient C-C bond formation at the pyrazole 4-position while preserving the fluorophenyl pharmacophore .

Multi-Kinase Inhibitor Scaffold Construction

Deploy [3-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid for the construction of pyrazole-containing kinase inhibitor scaffolds. Pyrazole boronic acids serve as privileged reagents for preparing inhibitors targeting VEGF, Aurora kinases, ROCK, JAK2, c-MET, ALK, and other therapeutically significant kinases . The 3-(4-fluorophenyl) substitution pattern provides a hydrophobic aryl group that can occupy kinase selectivity pockets, while the 4-position boronic acid enables modular assembly of diverse inhibitor structures via cross-coupling. This application scenario supports drug discovery programs across oncology, inflammation, and cardiovascular indications where kinase inhibition is a validated therapeutic strategy .

Application
Selection Property
Validation Focus
Antitubercular scaffold SAR studies
4-Position derivatization context
Antimycobacterial potency screening
Prostate cancer cell-model studies
Androgen receptor pathway context
Antiproliferative endpoint review
Suzuki-Miyaura coupling workflow
Electron-withdrawing aryl context
Coupling yield optimization
Kinase inhibitor scaffold assembly
Hydrophobic pocket targeting context
Kinase panel screening

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